Product packaging for Ethyl(1-phenylpentan-2-yl)amine(Cat. No.:CAS No. 1184458-97-6)

Ethyl(1-phenylpentan-2-yl)amine

Cat. No.: B2650590
CAS No.: 1184458-97-6
M. Wt: 191.318
InChI Key: LLTXYACYGSURSM-UHFFFAOYSA-N
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Description

Ethyl(1-phenylpentan-2-yl)amine is a chemical compound belonging to the phenylalkylamine class, with a molecular formula of C13H21N and a molecular weight of 191.31 g/mol . This compound serves as a valuable building block in synthetic organic chemistry for the construction of more complex molecular architectures . Its structure, featuring an amine group and a pentane chain attached to a phenyl ring, makes it a useful precursor for investigating structure-activity relationships (SAR) within the phenylalkylamine family . Researchers utilize this compound and its analogues to explore interactions with biological systems, including receptor binding and metabolic pathways . While not as widely studied as some of its structural relatives, it holds significance as a reference standard and a starting point in research chemistry. This compound is for research use only and is strictly not for human or veterinary consumption .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H21N B2650590 Ethyl(1-phenylpentan-2-yl)amine CAS No. 1184458-97-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-1-phenylpentan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-3-8-13(14-4-2)11-12-9-6-5-7-10-12/h5-7,9-10,13-14H,3-4,8,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTXYACYGSURSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CC1=CC=CC=C1)NCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview of Substituted Amine Chemistry and Its Significance in Organic Synthesis

Substituted amines are a fundamental class of organic compounds derived from ammonia (B1221849) where one or more hydrogen atoms are replaced by alkyl or aryl groups. solubilityofthings.comfrontiersin.org The lone pair of electrons on the nitrogen atom makes amines basic and nucleophilic, properties that are central to their diverse reactivity. solubilityofthings.comfrontiersin.org This reactivity makes them indispensable building blocks in organic synthesis, crucial for constructing more complex molecules. ijrpr.comnumberanalytics.com

The significance of amines in synthesis is vast. They are key intermediates in the production of a wide array of products, including pharmaceuticals, agrochemicals, dyes, and polymers. solubilityofthings.comnumberanalytics.com Common synthetic transformations involving amines include:

Alkylation: The reaction of amines with alkyl halides to form more substituted amines. This process is fundamental for modifying the properties of amine-containing molecules. solubilityofthings.com

Acylation: The reaction with acyl chlorides or anhydrides to form amides, a critical linkage in many biologically active molecules.

Reductive Amination: A versatile method to synthesize amines from carbonyl compounds (aldehydes and ketones), forming an imine intermediate which is then reduced.

Nucleophilic Substitution: Amines act as potent nucleophiles, reacting with a variety of electrophiles to form new carbon-nitrogen bonds, a cornerstone of molecular construction in medicinal chemistry. numberanalytics.com

In medicinal chemistry specifically, the amine functional group is ubiquitous. Its ability to form hydrogen bonds and electrostatic interactions allows amine-containing molecules to bind to biological targets like enzymes and receptors. ijrpr.comdrughunter.com This makes amines a common feature in drugs targeting the central nervous system, such as antidepressants and analgesics, as well as in cardiovascular and antimicrobial agents. ijrpr.comnumberanalytics.com The ability to tune the basicity (pKa) of an amine through substitution is a key strategy in drug discovery to optimize a molecule's solubility, permeability, and target engagement. drughunter.com

Rationale for Investigating Ethyl 1 Phenylpentan 2 Yl Amine S Unique Structural Features for Academic Inquiry

While dedicated research on Ethyl(1-phenylpentan-2-yl)amine is not extensively documented in peer-reviewed literature, its structure presents several features that provide a strong rationale for academic investigation, particularly within the context of medicinal chemistry and structure-activity relationship (SAR) studies. nih.gov

The molecule belongs to the phenethylamine (B48288) class, a scaffold known for a wide range of biological activities. wikipedia.orgmdpi.com The rationale for its study can be broken down by its constituent parts:

Phenethylamine Backbone: This core structure is present in many neurotransmitters (e.g., dopamine) and a vast number of synthetic compounds, making it a privileged scaffold in neuroscience research. numberanalytics.commdpi.com Investigating new derivatives helps to explore the chemical space around this important pharmacophore.

N-ethyl Substitution: The substitution on the amine nitrogen significantly influences the compound's properties. Compared to a primary amine (like its parent compound, 1-phenylpentan-2-amine), an N-ethyl group increases lipophilicity, which can affect how the molecule crosses biological membranes, including the blood-brain barrier. nih.gov In SAR studies of related phenethylamines, N-alkylation can dramatically alter potency and selectivity for specific biological targets. nih.govdrugbank.com

Propyl Group on the Side Chain (part of the pentyl group): The length and branching of the alkyl chain (the propyl group at the C2 position) are critical determinants of interaction with protein binding pockets. Variations in this chain length among phenethylamine analogs lead to different pharmacological profiles.

Chirality: The presence of a stereocenter at the second carbon of the pentane (B18724) chain means the compound exists as two enantiomers (R and S). It is well-established in pharmacology that different enantiomers of a chiral drug can have vastly different potencies, metabolic pathways, and even different pharmacological effects. Therefore, the stereospecific synthesis and evaluation of each enantiomer of this compound would be a critical area of academic inquiry. smolecule.com

The combination of these features makes this compound an interesting candidate for synthesis and evaluation, allowing researchers to probe how the interplay between N-alkylation, side-chain length, and stereochemistry influences the properties of a phenethylamine derivative.

Scope and Objectives of Focused Research on Ethyl 1 Phenylpentan 2 Yl Amine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of this compound reveals several logical disconnections. The most apparent disconnection is at the C-N bond of the secondary amine. This suggests two primary precursor types: an amine and a carbonyl compound or an amine and an alkyl halide.

A primary retrosynthetic disconnection breaks the bond between the nitrogen and the ethyl group, suggesting N-alkylation of 1-phenylpentan-2-amine with an ethyl halide. Alternatively, disconnecting the bond between the nitrogen and the phenylpentyl group points towards the reaction of ethylamine with a suitable 1-phenylpentan-2-yl electrophile.

Another powerful retrosynthetic approach involves breaking the C-N bond and a C-H bond on the adjacent carbon, leading to a reductive amination strategy. This pathway identifies 1-phenylpentan-2-one (B142835) and ethylamine as key starting materials. This is often a preferred route due to the ready availability of ketone precursors and the efficiency of the reaction.

Classical and Modern Synthetic Routes

The synthesis of this compound can be achieved through several established and contemporary methods. These routes primarily involve the formation of the crucial secondary amine linkage.

Alkylation Strategies for Amine Formation

Direct alkylation of a primary amine is a fundamental method for synthesizing secondary amines. In this context, 1-phenylpentan-2-amine can be reacted with an ethylating agent, such as ethyl bromide or ethyl iodide. This nucleophilic substitution reaction, while straightforward, can sometimes lead to over-alkylation, producing tertiary amines and quaternary ammonium (B1175870) salts as byproducts. Careful control of reaction conditions, such as stoichiometry and temperature, is necessary to maximize the yield of the desired secondary amine.

Reductive Amination Approaches from Precursor Ketones/Aldehydes

Reductive amination is a highly versatile and widely used method for the synthesis of amines. cengage.com.au This one-pot reaction involves the formation of an imine or enamine intermediate from a ketone or aldehyde and an amine, which is then reduced in situ to the corresponding amine. cengage.com.au

For the synthesis of this compound, 1-phenylpentan-2-one is reacted with ethylamine to form an intermediate imine. This imine is then reduced by a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. cengage.com.au Sodium cyanoborohydride is often favored for its selectivity, as it readily reduces the protonated imine but is less reactive towards the ketone starting material. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol.

A plausible reaction mechanism involves the initial formation of a hemiaminal from the ketone and ethylamine, which then dehydrates to form the imine. The imine is subsequently reduced to the final secondary amine product. This method is often preferred for its high efficiency and operational simplicity. mdpi.com

PrecursorsReagentsProduct
1-Phenylpentan-2-one, EthylamineNaBH₃CN or H₂/CatalystThis compound

Multi-step Synthetic Sequences and Optimization for Research Scale

On a research scale, multi-step sequences can be designed to access this compound, often allowing for greater control and purification of intermediates. For instance, a synthetic sequence could begin with the Grignard reaction between benzylmagnesium chloride and butanal to form 1-phenylpentan-2-ol. This alcohol can then be oxidized to 1-phenylpentan-2-one using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC). nih.gov The resulting ketone can then undergo reductive amination as previously described.

Optimization of these sequences for research purposes involves screening different reagents, solvents, temperatures, and reaction times to maximize yield and purity at each step. For example, in the reductive amination step, different reducing agents or catalyst systems can be explored to improve efficiency and minimize side reactions.

Stereoselective Synthesis of Enantiomers and Diastereomers

This compound possesses a stereocenter at the second carbon of the pentyl chain. Therefore, it can exist as a pair of enantiomers, (R)- and (S)-ethyl(1-phenylpentan-2-yl)amine. The synthesis of enantiomerically pure forms of this compound requires stereoselective methods.

Application of Chiral Auxiliaries and Catalysts in Asymmetric Synthesis

The stereoselective synthesis of chiral amines is a significant area of modern organic synthesis. sigmaaldrich.com One common approach involves the use of chiral auxiliaries. tcichemicals.com A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is then removed. For example, a chiral auxiliary could be attached to the amine precursor to direct the alkylation or reductive amination step, followed by its removal to yield the enantiomerically enriched product.

Asymmetric catalysis offers a more elegant and atom-economical approach. sigmaaldrich.com This involves the use of a chiral catalyst to control the stereochemistry of the reaction. In the context of reductive amination, a chiral catalyst, such as a chiral phosphine (B1218219) ligand in combination with a transition metal, can be used for the asymmetric hydrogenation of the intermediate imine. uniovi.es

Another powerful method is the use of enzymes. mdpi-res.com Transaminases are enzymes that can catalyze the transfer of an amino group from an amino donor to a ketone with high stereoselectivity. uniovi.es By selecting the appropriate transaminase, either the (R)- or (S)-enantiomer of the amine can be produced from 1-phenylpentan-2-one. This biocatalytic approach is often advantageous due to its high enantioselectivity and mild reaction conditions. uniovi.esmdpi-res.com

MethodDescription
Chiral Auxiliaries A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of the reaction. tcichemicals.com
Asymmetric Catalysis A chiral catalyst is used to control the stereochemistry of the reaction, such as in the asymmetric hydrogenation of an imine intermediate. sigmaaldrich.comuniovi.es
Biocatalysis (Transaminases) Enzymes are used to catalyze the stereoselective amination of a ketone precursor. uniovi.esmdpi-res.com

Diastereomeric Resolution Techniques and Enantiomeric Enrichment for Academic Study

The synthesis of specific stereoisomers of chiral amines like this compound is of paramount importance in academic research, particularly for structure-activity relationship studies. As direct asymmetric synthesis can be complex, the resolution of racemic mixtures or the enrichment of enantiomers remains a critical area of study. Methodologies employed often involve enzymatic or chemical approaches to differentiate between enantiomers.

One of the most effective methods for enantiomeric enrichment is biocatalysis, particularly using enzymes like lipases and transaminases. researchgate.netresearchgate.net Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are widely used for the kinetic resolution of racemic amines via enantioselective N-acetylation. researchgate.net In this process, the enzyme selectively acetylates one enantiomer of the amine at a much faster rate than the other, allowing for the separation of the faster-reacting enantiomer (as its amide) from the unreacted, slower-reacting enantiomer. This technique has been successfully applied to various pharmacologically active amines, achieving high yields and excellent enantiomeric excess (ee). researchgate.net

Another powerful biocatalytic tool is the use of ω-transaminases. These enzymes can synthesize chiral amines starting from a prochiral ketone and an amine donor. For instance, studies on similar chiral amine syntheses have shown that ω-transaminases can deliver the target amine in nearly quantitative conversion and with very high enantiomeric purity (e.g., >99% ee). researchgate.net Optimization of such processes, for example by using a biphasic system with a suitable organic solvent, can improve substrate availability and enzyme performance, making it a robust method for academic-scale synthesis. researchgate.net

Chemical methods for enantiomeric enrichment also offer viable pathways. The use of chiral lithium amide bases, derived from readily available chiral sources like amino acids, has been shown to significantly improve stereoselectivity in reactions. nih.gov In the synthesis of complex molecules, replacing standard bases like lithium diisopropylamide (LDA) with a chiral lithium amide can induce significant diastereoselectivity and enantioselectivity, turning a poorly selective reaction into a highly controlled one. nih.gov For example, research on related complex syntheses demonstrated that using a chiral base derived from D-proline could yield the desired diastereomer with a 13.6:1 ratio and 56% ee, a substantial improvement over achiral methods. nih.gov

Table 1: Comparison of Enantiomeric Enrichment Techniques

Method Reagent/Catalyst Principle Typical Outcome Reference
Enzymatic Resolution Candida antarctica Lipase B (CAL-B) Enantioselective N-acetylation of the racemic amine. High yield and high enantiomeric excess (>99% ee) for the separated amine and amide. researchgate.net
Asymmetric Biocatalysis ω-Transaminase (e.g., from Vibrio fluvialis) Asymmetric synthesis from a prochiral ketone and an amine donor. Near quantitative conversion with excellent enantiomeric purity (>99% ee). researchgate.net
Chiral Base Chemistry Chiral Lithium Amide (e.g., from D-proline) Asymmetric deprotonation/addition to introduce stereochemistry. Significant improvement in diastereomeric ratio (e.g., from 1.3:1 to 13.6:1) and enantiomeric excess. nih.gov

Green Chemistry Principles and Sustainable Synthetic Approaches

The integration of green chemistry principles into synthetic organic chemistry is essential for developing environmentally benign processes. pandawainstitute.com For the synthesis of this compound and related compounds, this involves prioritizing waste prevention, maximizing atom economy, using safer solvents, and designing for energy efficiency. acs.orgresearchgate.net

A key strategy is the use of catalysis, which minimizes waste by using small amounts of a substance to drive a reaction. researchgate.net A sustainable approach for synthesizing primary amines involves the catalytic hydrogenation of oximes, a method with a 100% atom economy. mdpi.com Research has demonstrated the use of highly efficient, recyclable catalysts, such as platinum supported on a ceria-zirconia matrix (Pt/CeO2-ZrO2), for this transformation. mdpi.com Such processes can be conducted under mild, energy-efficient conditions—including room temperature and atmospheric pressure—and often utilize greener solvents like ethanol, significantly reducing the environmental impact. mdpi.com

The choice of solvent is another critical aspect of green synthesis. Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Green alternatives include water, supercritical fluids, or conducting reactions under solvent-free conditions. pandawainstitute.comunive.it For example, enzymatic reactions, such as those using lipases for amide synthesis, have been successfully performed in green solvents like cyclopentyl methyl ether (CPME), which offers high conversion rates and is considered a much safer alternative to traditional solvents. semanticscholar.org Similarly, using ionic liquids as catalysts in solvent-free condensation reactions represents another sustainable pathway. unive.it

Considerations for Yield Improvement and Research-Scale Scalability

Transitioning a synthetic procedure from a small-scale discovery experiment to a reliable research-scale production requires careful optimization to improve chemical yield and ensure reproducibility. For a compound like this compound, this involves scrutinizing reaction conditions, reagent choice, and process parameters.

One of the primary factors influencing yield is chemoselectivity, especially in multi-step or domino reactions. mdpi.com Inadequate control can lead to the formation of by-products, complicating purification and lowering the yield of the desired product. A simple but effective strategy to improve yield is the controlled, slow addition of a key reagent, which can suppress side reactions. For instance, in a copper-catalyzed α-functionalization of a ketone, slow addition of CuBr2 was found to increase the isolated yield of the desired product from 63% to an excellent 92%. mdpi.com

The choice of reagents can have a dramatic impact on reaction yield. In a documented synthesis of a complex drug molecule, switching from a standard strong base like LDA, which gave a low conversion of 33%, to a less sterically hindered lithium amide base increased the assay yield to between 78% and 97%. nih.gov The addition of additives like lithium bromide (LiBr) can further enhance yield and stereoselectivity by influencing the aggregation state and reactivity of organolithium reagents. nih.gov

The scalability of a reaction is a critical consideration for producing sufficient quantities of a compound for further academic study. A scalable process should be robust, safe, and not require highly specialized equipment. Iron-catalyzed reactions are often advantageous for scalability due to the low cost and low toxicity of the catalyst. amazonaws.com Researchers have demonstrated that iron-catalyzed aminochlorination reactions can be successfully scaled up to the gram scale, producing the desired product in high yield without significant changes to the reaction setup. amazonaws.com Similarly, copper-catalyzed tandem annulations have been successfully performed on a gram scale, underscoring the method's practicality for larger-scale preparations in a research setting. rsc.org

Biocatalytic processes are also highly scalable. Optimization of an ω-transaminase reaction, including the use of commercial enzyme preparations and fed-batch strategies, led to a process capable of producing a chiral amine with a 77% yield and a high product-to-catalyst ratio, confirming the industrial viability and scalability of the technology. researchgate.net

Table 2: Strategies for Yield and Scalability Enhancement

Strategy Example Impact Reference
Controlled Reagent Addition Slow addition of CuBr₂ in a ketone functionalization reaction. Increased isolated yield from 63% to 92% by minimizing side reactions. mdpi.com
Reagent Modification Replacing LDA with a less hindered lithium amide base. Increased assay yield from 33% to 78-97%. nih.gov
Use of Additives Addition of LiBr to a lithium amide-mediated reaction. Improved diastereomeric ratio and overall yield. nih.gov
Catalyst Selection Use of an inexpensive iron salt for an amination reaction. Enabled a robust and scalable synthesis, providing gram quantities of product. amazonaws.com
Process Optimization Optimization of a biocatalytic process using ω-transaminase. Achieved 77% yield with high catalyst efficiency, demonstrating scalability. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the atoms within the this compound molecule.

In ¹H NMR, the chemical shift (δ), splitting pattern (multiplicity), and integration of each signal provide detailed information about the electronic environment and neighboring protons for each unique hydrogen atom. For this compound, distinct signals would be expected for the aromatic protons of the phenyl group, the protons on the pentyl chain, and the protons of the N-ethyl group. The diastereotopic protons of the benzyl (B1604629) CH₂ group (adjacent to the chiral center) would likely appear as a complex multiplet.

¹³C NMR spectroscopy provides information on the carbon skeleton. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its functional group and electronic environment. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH₃, CH₂, CH, and quaternary carbons.

Stereochemical assignment, particularly of the chiral center at C2 of the pentyl chain, can be investigated using chiral derivatizing agents (CDAs). nist.gov Reaction of the amine with a chiral agent, such as Mosher's acid, creates diastereomers which exhibit distinct NMR spectra, allowing for the determination of the absolute configuration. uni.lu

Hypothetical ¹H NMR Data (CDCl₃, 400 MHz) This table is illustrative and contains predicted chemical shifts based on the compound's structure.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.35 - 7.20m5HPhenyl-H
2.90 - 2.80m1HCH-N (C2-H)
2.75dd1HPh-CH₂ (diastereotopic)
2.65dd1HPh-CH₂ (diastereotopic)
2.60q2HN-CH₂-CH₃
1.50 - 1.30m4HCH₂-CH₂ (C3-H₂, C4-H₂)
1.10t3HN-CH₂-CH₃
0.90t3HCH₂-CH₃ (C5-H₃)
~1.0 (broad)s1HN-H

Hypothetical ¹³C NMR Data (CDCl₃, 100 MHz) This table is illustrative and contains predicted chemical shifts based on the compound's structure.

Chemical Shift (δ) ppmAssignment
140.5Phenyl C (quaternary)
129.0Phenyl CH
128.5Phenyl CH
126.0Phenyl CH
58.0CH-N (C2)
44.0N-CH₂
40.0Ph-CH₂ (C1)
35.0CH₂ (C3)
20.5CH₂ (C4)
15.0N-CH₂-CH₃
14.0CH₃ (C5)

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Accurate Mass Determination

Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The monoisotopic mass of this compound (C₁₃H₂₁N) is 191.1674 Da. HRMS would confirm this value with high precision (typically to within 5 ppm).

Electron Ionization (EI) mass spectrometry would be used to study the fragmentation pathways. The fragmentation pattern is a unique fingerprint of the molecule and helps to confirm its structure. For this compound, the characteristic fragmentation would involve alpha-cleavage adjacent to the nitrogen atom and cleavage of the bond between C1 and C2 of the pentyl chain (benzylic cleavage).

The major fragmentation pathways would likely be:

Benzylic cleavage: Loss of a propyl-ethyl-amine radical to form the highly stable benzyl cation (C₇H₇⁺) at m/z 91.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom. This can result in the formation of an iminium ion. For example, cleavage of the propyl group would lead to an ion at m/z 148 ([M-C₃H₇]⁺). Cleavage of the benzyl group would result in an ion at m/z 100 ([M-C₇H₇]⁺).

Predicted Collision Cross Section (CCS) Data Predicted CCS values (Ų) per adduct calculated using CCSbase.

Adductm/zPredicted CCS (Ų)
[M+H]⁺192.17468147.0
[M+Na]⁺214.15662151.6
[M-H]⁻190.16012149.8

Hypothetical Key Fragments in EI-MS This table is illustrative and contains plausible mass-to-charge ratios (m/z) of key fragments.

m/zProposed Fragment IonFragmentation Pathway
191[C₁₃H₂₁N]⁺Molecular Ion (M⁺)
162[M-C₂H₅]⁺Loss of ethyl radical from N
148[M-C₃H₇]⁺Alpha-cleavage, loss of propyl radical
100[CH₃CH₂NHCHCH₂CH₂CH₃]⁺Benzylic cleavage, loss of benzyl radical
91[C₇H₇]⁺Benzylic cleavage, formation of tropylium (B1234903) ion

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformational Analysis

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state, including absolute configuration and detailed conformational information such as bond lengths, bond angles, and torsion angles.

For this technique, a suitable single crystal of a salt of this compound (e.g., hydrochloride or tartrate salt) would be required. The diffraction of X-rays by the crystal lattice produces a pattern from which the electron density map of the molecule can be calculated, revealing the precise position of each atom.

Crucially for a chiral molecule, anomalous dispersion effects, particularly when using copper radiation, allow for the determination of the absolute configuration of the stereocenter (C2). nist.gov This is often expressed by the Flack parameter, where a value close to zero for a given enantiomer confirms its absolute stereochemistry (R or S). nist.gov

The analysis would also reveal the conformation of the molecule in the crystal lattice, including the orientation of the phenyl group relative to the pentyl chain and the conformation of the N-ethyl group. Intermolecular interactions, such as hydrogen bonding involving the amine proton and the counter-ion, would also be elucidated, providing insight into the crystal packing. acs.org As no experimental crystal structure is publicly available, a hypothetical data table is not feasible.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Probing Chiral Properties and Conformational Dynamics

Chiroptical spectroscopy techniques are essential for investigating the chiral nature of molecules in solution. Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) measure the differential absorption and rotation of left- and right-circularly polarized light, respectively.

The ECD spectrum of this compound would be dominated by the electronic transitions of the phenyl chromophore. The chiral center perturbs this chromophore, resulting in characteristic positive or negative Cotton effects in the ECD spectrum, typically in the 200-280 nm range corresponding to the π→π* transitions of the benzene (B151609) ring. semanticscholar.org

The sign and magnitude of these Cotton effects are highly sensitive to the absolute configuration of the molecule and its conformational preferences in solution. semanticscholar.org By comparing the experimental ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for both the R and S enantiomers, the absolute configuration can be independently determined. This method is a powerful alternative or complement to X-ray crystallography and is particularly useful when suitable crystals cannot be obtained.

The analysis provides insight into the solution-phase conformational dynamics, as the observed ECD spectrum is a population-weighted average of the spectra of all contributing conformers. This allows for the study of the conformational equilibrium of the flexible alkylamine chain.

Computational Chemistry and Theoretical Investigations of Ethyl 1 Phenylpentan 2 Yl Amine

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Parameters

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic properties and reactivity of molecules. While specific DFT studies on Ethyl(1-phenylpentan-2-yl)amine are not widely published, the methodologies applied to structurally similar compounds, such as phenethylamine (B48288) derivatives and other amino compounds, provide a framework for understanding its characteristics.

Theoretical investigations on related structures often involve optimizing the molecular geometry to find the lowest energy conformation. researchgate.net From this optimized structure, a wealth of information can be derived. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Molecular Electrostatic Potential (MEP) maps are also generated through these calculations. The MEP visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For a molecule like this compound, the nitrogen atom of the amine group is expected to be an electron-rich region, making it a likely site for protonation and hydrogen bonding.

Furthermore, quantum chemical calculations can predict various spectroscopic parameters. For instance, theoretical vibrational frequencies can be calculated and compared with experimental data from infrared (IR) spectroscopy to aid in the assignment of spectral bands. vulcanchem.com Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to assist in the interpretation of experimental NMR spectra. nih.gov

Table 1: Computed Properties for this compound

Property Value Source
Molecular Formula C13H21N PubChem nih.gov
Molecular Weight 191.31 g/mol PubChem nih.gov
XLogP3 3.4 PubChem nih.gov
Hydrogen Bond Donor Count 1 Angene Chemical angenechemical.com
Hydrogen Bond Acceptor Count 1 Angene Chemical angenechemical.com
Rotatable Bond Count 6 Angene Chemical angenechemical.com

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule. This can be achieved through systematic searches or, more dynamically, through molecular dynamics (MD) simulations.

MD simulations model the movement of atoms in a molecule over time, providing a detailed picture of its conformational landscape. nih.gov For a molecule with several rotatable bonds, such as the ethyl and pentyl chains of this compound, MD simulations can explore the potential energy surface and identify the most populated conformational states. These simulations are often performed in a simulated solvent environment to better mimic physiological conditions. nih.gov

Prediction of Intermolecular Interactions and Binding Modes

Understanding how this compound interacts with other molecules, particularly biological macromolecules like proteins, is fundamental to elucidating its potential pharmacological profile. Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. nih.gov

In the context of a research model, if this compound were being investigated as a ligand for a specific receptor, docking studies would be employed to predict its binding mode within the receptor's active site. These studies can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking interactions between the phenyl ring and aromatic residues in the protein. acs.org

For phenethylamine derivatives, docking studies have been successfully used to understand their binding to various targets. nih.govacs.org For example, in a study of phenethylamine derivatives as aldose reductase inhibitors, docking revealed that the compounds fit into the active pocket by forming hydrogen bonds and hydrophobic interactions. acs.org The ethyl and pentyl groups of this compound would likely engage in hydrophobic interactions, while the amine group could act as a hydrogen bond donor or acceptor.

Application of Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Principles

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. nih.gov These models are built by finding a correlation between calculated molecular descriptors and experimentally measured activities or properties.

For a class of compounds like phenethylamines, QSAR studies can be used to predict the activity of new, unsynthesized analogs. mdpi.com The process involves several key steps:

Data Set Selection: A set of molecules with known activities is chosen.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each molecule. These can include constitutional, topological, geometric, and electronic descriptors.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical relationship between the descriptors and the activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. nih.gov

In a 3D-QSAR study on phenethylamine derivatives, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to create models that successfully predicted the inhibitory activity against aldose reductase. nih.gov These models provide 3D contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields are favorable or unfavorable for activity, guiding the design of more potent compounds. nih.govacs.org While a specific QSAR model for this compound has not been detailed in the literature, its structural features could be incorporated into broader QSAR models for phenethylamine-like compounds to predict its potential activities. nih.govmdpi.com

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
2-hydroxy-5-[1-hydroxy-2-(4-phenylbutan-2-ylamino) ethyl] benzamide
N-ethyl-2-phenylpropan-1-amine
Phenethylamine
Multiple Linear Regression
Comparative Molecular Field Analysis

Preclinical Pharmacological Research and Mechanisms of Action in Model Systems

In Vitro Studies of Molecular Interactions and Target Engagement

Comprehensive searches of scientific databases yielded no specific studies detailing the in vitro pharmacological profile of Ethyl(1-phenylpentan-2-yl)amine.

There is no available data from receptor binding affinity and selectivity assays for this compound. Therefore, its affinity and selectivity for various receptors, such as neurotransmitter receptors, remain uncharacterized.

No studies were identified that investigated the inhibitory or activating effects of this compound on key enzyme systems, including cytochrome P450 (CYP450) isozymes or monoamine oxidase (MAO). Consequently, its potential to modulate the metabolism of other substances or its own metabolic pathway via these enzymes is unknown.

There is a lack of published research on the effects of this compound in cellular assays. Information regarding its potential to induce biological responses, such as through the activation of reporter genes or the modulation of ion channel activity, is not available.

In Vivo Animal Model Studies for Investigating Mechanism-Based Effects

No in vivo studies in animal models specifically investigating the mechanism-based effects of this compound could be located in the available scientific literature.

There are no published neuropharmacological investigations that focus on the molecular and cellular changes induced by this compound in rodent models.

The metabolic pathways of this compound in animal tissues have not been elucidated in the scientific literature.

Distribution Patterns in Animal Organs and Tissues (excluding human ADME)

Preclinical research into the specific distribution patterns of this compound in animal organs and tissues is not available in the reviewed scientific literature. However, studies on structurally related compounds, such as methamphetamine and amphetamine, provide insights into how substances of this class may be distributed throughout the body in animal models. These investigations reveal a wide distribution across various organs, with notable concentrations in specific tissues.

Distribution of Methamphetamine and Amphetamine in Rats

A study characterizing the concentration-time profile of (+)-methamphetamine and its metabolite (+)-amphetamine in male Sprague-Dawley rats following a 1.0 mg/kg intravenous bolus dose demonstrated rapid and widespread tissue distribution nih.gov. The highest concentrations of (+)-methamphetamine were observed shortly after administration, with a peak at 2 minutes in most tissues, except for the spleen which peaked at 10 minutes nih.gov.

Based on the area under the concentration-time curves, the rank order of (+)-methamphetamine accumulation in the tissues examined was: Kidney > Spleen > Brain > Liver > Heart > Serum nih.gov.

The brain-to-serum concentration ratio for (+)-methamphetamine was dynamic, starting at 7:1 at 2 minutes post-administration, peaking at 13:1 at 20 minutes, and then stabilizing at a constant value of 8:1 after 2 hours nih.gov. The metabolite, (+)-amphetamine, reached its peak concentration in all tissues at 20 minutes nih.gov.

Table 1: Distribution of (+)-Methamphetamine in Rat Tissues Following a 1.0 mg/kg Intravenous Dose

Tissue Peak Concentration Time Rank Order of Accumulation
Kidney 2 minutes 1
Spleen 10 minutes 2
Brain 2 minutes 3
Liver 2 minutes 4
Heart 2 minutes 5

Data derived from a study on the disposition of methamphetamine in rats nih.gov.

Postmortem Distribution in a Canine Model

In a case of methamphetamine poisoning in a 4-year-old female German Shepherd, postmortem analysis provided data on the distribution of methamphetamine and its metabolite, amphetamine, in various bodily tissues and fluids. The findings indicated that the highest concentrations were found in the stomach contents, liver, kidney, and heart tissue, suggesting these are significant sites of accumulation nih.gov.

Postmortem Distribution in a Feline Model

A case report of a simultaneous amphetamine and methamphetamine intoxication in a cat also offers insights into tissue distribution. Toxicological analysis of tissues collected during the autopsy revealed the presence of both compounds in the blood, urine, vitreous humor, and liver. The highest concentrations of both amphetamine and methamphetamine were found in the urine and vitreous humor mdpi.com.

Table 2: Postmortem Concentrations of Amphetamine and Methamphetamine in a Cat

Tissue/Fluid Amphetamine Concentration Methamphetamine Concentration
Blood 93.4 ng/mL 45.5 ng/mL
Urine 496.6 ng/mL 263.1 ng/mL
Vitreous Humor 589.2 ng/mL 351.2 ng/mL

Data from a case report of amphetamine and methamphetamine intoxication in a cat mdpi.com.

While these studies on related compounds provide a general understanding of the potential distribution of phenylalkylamines, it is crucial to note that direct extrapolation to this compound is not possible without specific preclinical studies on this compound. The distribution of a drug is influenced by its unique physicochemical properties, which can differ even between closely related analogues.

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Techniques (HPLC, GC, UPLC) with Advanced Detection (MS/MS, ECD)

Chromatographic methods, particularly when coupled with highly sensitive and selective detectors, form the cornerstone of bioanalytical research for compounds like Ethyl(1-phenylpentan-2-yl)amine. High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) are the most utilized separation techniques. The choice of method often depends on the analyte's properties and the matrix complexity.

Mass Spectrometry (MS), especially tandem mass spectrometry (MS/MS), is the preferred detection method due to its high selectivity and sensitivity, allowing for the definitive identification and quantification of the target analyte even at very low concentrations. wikipedia.orgresearchgate.net Electron Capture Detection (ECD) can also be employed, particularly for halogenated derivatives, offering excellent sensitivity. jfda-online.com

Development and Validation of Methods for Complex Biological Matrices (e.g., animal plasma, tissue homogenates for research studies)

The development of analytical methods for biological matrices such as animal plasma and tissue homogenates requires careful optimization to overcome matrix effects and ensure accurate quantification. A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method developed for the analysis of the structural analog N-ethyl-α-ethyl-phenethylamine (ETH) in dietary supplements provides a relevant template. researchgate.net This method was validated for its limit of detection (LOD), limit of quantification (LOQ), and linearity, demonstrating the feasibility of achieving high sensitivity and a wide dynamic range. researchgate.net

For new psychoactive substances (NPS), including various phenethylamines, LC-MS/MS methods have been successfully developed and validated for whole blood analysis. gcms.cz These methods often involve a simple protein precipitation step followed by gradient elution on a C18 column. gcms.cz Similarly, GC-MS methods have been validated for the analysis of psychotropic phenylalkylamines in challenging matrices like nails, involving extraction, derivatization, and subsequent analysis. nih.gov

Derivatization Strategies for Enhanced Detection

Derivatization is a critical step in the GC analysis of polar compounds like secondary amines to improve their volatility, thermal stability, and chromatographic behavior. researchgate.net For this compound, which contains a secondary amine group, several derivatization strategies can be employed:

Acylation: Reagents such as heptafluorobutyric anhydride (B1165640) (HFBA) or trifluoroacetic anhydride (TFAA) react with the amine to form stable, volatile fluoroacyl derivatives. jfda-online.com These derivatives are also highly responsive to electron capture detection (ECD). jfda-online.com

Silylation: Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be used to replace the active hydrogen on the nitrogen atom with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. gcms.czchemcoplus.co.jp TBDMS derivatives are known for their increased stability compared to TMS derivatives. chemcoplus.co.jp

Chloroformate Derivatization: Reagents like heptafluorobutyl chloroformate can be used for the in-situ derivatization of secondary amino acids, a process that could be adapted for secondary amines. nih.gov

The choice of derivatization reagent depends on the specific requirements of the analysis, including the desired sensitivity and the compatibility with the chosen detection method. jfda-online.comresearchgate.net

Capillary Electrophoresis (CE) and Microfluidic Platforms for High-Throughput Analysis in Research

Capillary electrophoresis (CE) offers a high-efficiency separation technique for charged analytes like amines. For phenethylamine (B48288) analogs, CE has been utilized for enantiomeric separations, often employing chiral selectors like cyclodextrins or amino acid-based ionic liquids in the background electrolyte. nih.govmdpi.com The optimization of separation parameters such as buffer pH, concentration, and the type of chiral selector is crucial for achieving resolution. nih.govmdpi.com

CE coupled with mass spectrometry (CE-MS) provides a powerful tool for the analysis of designer drugs, including thiophenethylamine derivatives in human plasma, demonstrating the technique's applicability to complex biological samples. researchgate.net Microfluidic platforms, which integrate sample preparation, separation, and detection on a single chip, offer the potential for high-throughput screening in research settings, although specific applications for this compound are not yet documented.

Immunoassays and Biosensor Development for Targeted Detection in Research Applications

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Lateral Flow Immunoassay (LFIA), can provide rapid and cost-effective screening tools for the detection of specific compounds or classes of compounds. nih.gov While no specific immunoassay for this compound has been reported, assays have been developed for related hallucinogenic phenethylamines. nih.gov The development of such an assay would require the synthesis of a suitable hapten derived from the target molecule to produce specific antibodies. nih.govoup.com

The cross-reactivity of existing commercial immunoassays for amphetamines with various designer phenethylamines is often low, highlighting the need for specific assays for new compounds. oup.comjfda-online.com Biosensors represent an emerging area for the targeted detection of small molecules, but their development for research applications involving this compound has not been described in the current literature.

Method Validation and Quality Control in Research Settings (e.g., LOD, LOQ, linearity, accuracy, precision)

The validation of any analytical method is crucial to ensure the reliability and reproducibility of the data generated in a research setting. Key validation parameters, as defined by international guidelines, include:

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. chemcoplus.co.jp For the analogous compound ETH, an LC-MS/MS method reported an LOD of 2.5 ng/mL and an LOQ of 5 ng/mL. researchgate.net

Linearity: This establishes the concentration range over which the analytical signal is directly proportional to the concentration of the analyte. For the ETH method, linearity was established from 5 ng/mL to 500 ng/mL. researchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. chemcoplus.co.jp For a GC-MS method for phenylalkylamines in nails, intra- and inter-day accuracies were within -4.2% to 8.4%, and precisions were within 10.7% and 13.9%, respectively. nih.gov

Specificity/Selectivity: This ensures that the method can unequivocally assess the analyte in the presence of other components that may be expected to be present in the sample matrix. gcms.cz

Recovery: This determines the efficiency of the extraction procedure from the matrix. nih.gov

Adherence to these validation parameters ensures that the analytical methods used in research studies are robust, reliable, and fit for purpose.

Structure Activity Relationship Sar and Analogue Design Strategies

Systematic Chemical Modification of the Phenyl Ring

The phenyl ring of phenethylamine-based compounds is a critical component for molecular recognition and interaction with biological targets. Modifications to this aromatic system can significantly alter a compound's affinity and efficacy.

Extensive SAR studies on phenethylamine (B48288) derivatives have demonstrated that the nature and position of substituents on the phenyl ring are crucial determinants of biological activity. nih.gov For instance, in the context of 5-HT₂A receptor binding, the introduction of nonpolar substituents, such as halogens and short alkyl groups, at the 4-position of the phenyl ring has been shown to increase affinity. nih.gov Conversely, substituents capable of acting as hydrogen bond donors, including carboxyl (-COOH), hydroxyl (-OH), and amino (-NH₂) groups, tend to decrease binding affinity by several orders of magnitude. nih.gov This suggests a preference for lipophilic characteristics in the substituent at this position.

Further research into phenethylamine derivatives has provided more nuanced insights. Studies on compounds targeting the 5-HT₂A receptor revealed that while alkyl or halogen groups at the para-position of the phenyl ring had positive effects on binding affinity, the presence of alkoxy or nitro groups at the same position led to a decrease in affinity. biomolther.org The introduction of a methoxy (B1213986) group at the R² position did not produce a significant change in binding affinity. biomolther.org

These findings highlight a clear correlation between the lipophilic nature of the 4-position substituent and binding affinity. nih.gov The electronic properties and size of the substituent also play a role, with different functional groups modulating the interaction with the receptor binding pocket in distinct ways.

Ring PositionSubstituent TypeEffect on Affinity (General Phenethylamines)Reference
4-position (para)Nonpolar (e.g., Halogens, Alkyl)Increased nih.gov
4-position (para)Hydrogen Bond Donors (e.g., -OH, -NH₂)Decreased nih.gov
4-position (para)Alkoxy, NitroDecreased biomolther.org

Exploration of Substituent Effects on the Pentyl Chain

Studies on related phenethylamine and cathinone (B1664624) derivatives indicate that the length and structure of the alkyl chain are significant for their mechanism of action and potency. For a series of N-ethyl-hexedrone analogues, the length of the α-carbon side-chain was found to be a critical factor influencing their effects at monoamine transporters. acs.org

In research focused on dopamine (B1211576) reuptake inhibition by β-phenethylamine derivatives, compounds with longer alkyl groups at the R1 position (corresponding to the pentyl chain) exhibited stronger inhibitory activities. biomolther.orgbiomolther.org This suggests that for certain targets, an extended alkyl chain may lead to enhanced binding or a more favorable interaction with the target protein. For example, in a series of praziquantel (B144689) analogues, the synthesis of 1-phenylbutan-2-amine (B1195257) (an ethyl analogue of phenylethylamine) was a key step in creating new derivatives, highlighting the importance of this part of the molecule in molecular design. malariaworld.orgmdpi.com

The introduction of substituents or altering the length of the pentyl chain can therefore be a viable strategy to modulate the biological activity profile of Ethyl(1-phenylpentan-2-yl)amine.

ModificationEffect on Activity (Related Analogues)Target / AssayReference
Increased α-carbon side-chain lengthModulated mechanism of actionMonoamine Transporters acs.org
Longer alkyl groups (R1 position)Stronger inhibitory activityDopamine Reuptake biomolther.orgbiomolther.org

Alterations and Substitutions on the Amine Nitrogen

The amine group is a key functional group in phenethylamines, often involved in crucial ionic interactions with biological targets. Alterations to the substituents on the nitrogen atom can profoundly impact a compound's pharmacological profile.

Historically, N-alkylation of phenethylamines with small alkyl groups like methyl or ethyl was thought to reduce activity. nih.gov However, this is not a universal rule. For some naphthofuran analogues, which are structurally related to phenethylamines, N-alkylation and the extension of the N-alkyl group from methyl to propyl were observed to slightly increase affinity for 5-HT₂A sites, a finding that contradicts the generally accepted SAR for phenethylamine agonists. acs.org

More dramatic changes are seen with larger substituents. For instance, N-benzyl substitution has been found to significantly enhance both binding affinity and functional activity at 5-HT₂A receptors for certain phenethylamines. nih.gov Furthermore, lengthening the N-alkyl chain in 4-methylamphetamine analogues can convert the compound from a potent, non-selective monoamine releaser to a more selective serotonin (B10506) transporter (SERT) releaser with a different in-vivo profile. researchgate.net This demonstrates that the size and nature of the N-substituent can switch the mechanism of action from a transportable substrate to a non-transported blocker at certain transporters. researchgate.net

These findings indicate that the ethyl group on the nitrogen of this compound is a key point for modification, where changes can lead to significant shifts in potency, selectivity, and mechanism of action.

N-SubstituentEffect on Activity (Related Analogues)Target / ReceptorReference
Simple N-alkylation (methyl, ethyl)Generally diminished activity5-HT₂A nih.gov
N-alkylation (methyl to propyl)Slight increase in affinity5-HT₂A (Naphthofurans) acs.org
N-benzylDramatically improved affinity and activity5-HT₂A nih.gov
Lengthening N-alkyl chainConversion from releaser to blockerDopamine/Norepinephrine (B1679862) Transporters researchgate.net

Influence of Stereochemistry on Molecular Interactions and Biological Activity in in vitro Models

This compound possesses a chiral center at the second carbon of the pentyl chain, meaning it can exist as two enantiomers. Stereochemistry is often a critical factor in the biological activity of chiral molecules, as biological systems, such as receptors and enzymes, are themselves chiral.

The differential effects of enantiomers are well-documented for many phenethylamine derivatives. For example, in a study of N-alkyl-4-methylamphetamine analogues, the (S)-enantiomers were found to be the most potent. researchgate.net The (R)-enantiomer, in contrast, was almost inactive. researchgate.net This highlights a clear stereochemical preference at the monoamine transporters these compounds interact with.

Computational studies, such as docking simulations, have also shed light on the importance of stereochemistry. For a set of β-phenethylamine derivatives investigated for their dopamine reuptake inhibitory activity, docking simulations showed that the (S)-form of one compound was more stable in its binding interaction than the (R)-form. biomolther.org This suggests a more favorable fit of the (S)-enantiomer within the binding pocket of the dopamine transporter. The synthesis of enantiopure compounds is often a key objective in medicinal chemistry to isolate the more active and selective enantiomer. mdpi.comresearchgate.net

Compound Class / Specific CompoundStereoisomerObserved EffectReference
N-alkyl-4-methylamphetamine analogues(S)-enantiomersMost potent researchgate.net
N-alkyl-4-methylamphetamine analogues(R)-enantiomerAlmost inactive researchgate.net
β-phenethylamine derivative (compound 9)(S)-formMore stable in docking simulation biomolther.org

Design and Synthesis of Bioisosteric Analogues for Research Purposes

Bioisosteric replacement is a widely used strategy in drug design to modify the properties of a lead compound while retaining its primary biological activity. acs.org This involves substituting a part of the molecule with a group that has similar physical or chemical properties (a bioisostere), with the aim of improving metabolic stability, bioavailability, or selectivity, or to explore the SAR of a particular molecular region. acs.orgnih.gov

For phenethylamine-type structures, various bioisosteric replacements can be envisioned. For example, the phenyl ring could be replaced by other aromatic or heteroaromatic systems to probe interactions within the binding site. The synthesis of N-phenyl-N-(1-(2-(thiophen-2-yl)ethyl)azepane-4-yl)propionamide, where a thiophene (B33073) ring is present instead of a phenyl ring, illustrates this approach. nih.gov

Another strategy involves replacing functional groups that are prone to metabolic breakdown. Amide bonds, for instance, are susceptible to enzymatic hydrolysis. uni-muenchen.de The development of trifluoroethylamines as metabolically stable amide isosteres is one such approach that has gained importance. uni-muenchen.de Similarly, replacing a labile hydrogen with a fluorine atom can enhance metabolic stability. nih.gov The design of novel scaffolds that mimic the essential pharmacophoric features of the parent molecule is also a common technique. acs.org The synthesis of various ketone and alcohol derivatives of phenyl alkyl compounds has also been explored to understand the geometric and electronic requirements for potent activity at specific targets. nih.gov

The design and synthesis of bioisosteric analogues of this compound would be a valuable research tool to develop compounds with improved properties for in vitro pharmacological investigation.

Potential Applications in Chemical Biology and Advanced Materials Research

Development as a Chemical Probe for Elucidating Biological Pathways

Chemical probes are essential tools for dissecting complex biological processes. Ethyl(1-phenylpentan-2-yl)amine, due to its phenethylamine (B48288) scaffold, could potentially be developed into a chemical probe to investigate biological pathways involving monoamine transporters and receptors. Phenethylamine derivatives are known to interact with targets such as the serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862) transporters, playing a role in neurotransmission. biomolther.orgprobechem.comdoi.org The development of chemical tools to study these systems is crucial for understanding both normal brain function and the mechanisms of various neurological and psychiatric disorders. columbia.edu

The process of developing a chemical probe from a compound like this compound would involve extensive structure-activity relationship (SAR) studies. These studies systematically modify the chemical structure to optimize its affinity and selectivity for a specific biological target. nih.govkoreascience.krplos.org For instance, substitutions on the phenyl ring or modifications of the ethylamine (B1201723) side chain can significantly alter the binding characteristics of phenethylamine derivatives. nih.govkoreascience.kr By carefully tuning these structural features, researchers could potentially create a highly selective probe from the this compound backbone for studying a particular monoamine transporter or receptor subtype. plos.orgnih.gov Such a probe would enable researchers to investigate the localization, trafficking, and function of its target protein in cells and tissues, providing valuable insights into related biological pathways. doi.orgcolumbia.edu

Synthesis of Fluorescent or Labeled Analogues for Imaging and Tracing Studies

Fluorescently labeled molecules are invaluable for visualizing and tracking biological processes in real-time. The synthesis of fluorescent analogues of this compound would open up possibilities for its use in advanced imaging and tracing studies. nih.gov General strategies for fluorescently labeling amines and phenethylamines are well-established and could be adapted for this purpose. rsc.orgcore.ac.uknih.gov These methods typically involve conjugating a fluorescent dye, or fluorophore, to the parent molecule.

The synthesis of a fluorescent analogue of this compound would likely involve reacting the primary or secondary amine group with a reactive derivative of a fluorophore. Common fluorophores used for this purpose include rhodamine, fluorescein, and BODIPY derivatives. rsc.orgresearchgate.net The choice of fluorophore would depend on the specific application, considering factors such as its brightness, photostability, and spectral properties. nih.gov

Once synthesized, these fluorescent analogues could be used in a variety of imaging techniques, such as confocal microscopy and fluorescence-based assays, to visualize the distribution and dynamics of the labeled compound in living cells or tissues. nih.govrsc.org This would allow researchers to track its interaction with potential biological targets and to study its uptake and transport mechanisms. rsc.org For example, a fluorescently labeled version of this compound could be used to visualize its binding to monoamine transporters on the surface of neurons. rsc.org

Application in Ligand Design and Target Validation in Drug Discovery Research

The phenethylamine scaffold is a common motif in many psychoactive drugs, and as such, this compound could serve as a starting point for ligand design in drug discovery research. mdpi.com Ligand-based drug design involves modifying a known active compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile. semanticscholar.org The structural information from this compound could be used to design new molecules with tailored activities at specific G protein-coupled receptors (GPCRs) or transporters. plos.org

Structure-activity relationship (SAR) studies are central to ligand design. nih.govkoreascience.krresearchgate.net By synthesizing and testing a series of analogues of this compound with systematic structural modifications, researchers can build a model of how the chemical structure relates to its biological activity. nih.govkoreascience.kr This information can then be used to guide the design of more potent and selective ligands. For example, studies on related phenethylamines have shown that the nature and position of substituents on the phenyl ring can dramatically influence their affinity for different serotonin receptor subtypes. nih.govkoreascience.krplos.org

Furthermore, novel ligands based on the this compound scaffold could be used for target validation, a critical step in the drug discovery process. By developing a potent and selective ligand for a particular receptor or transporter, researchers can use it as a tool to probe the physiological and pathological roles of that target, helping to validate it as a potential therapeutic target. nih.govacs.orgrug.nl

Role as a Reference Standard in Analytical Chemistry and Metabolomics Research

In analytical chemistry and metabolomics, reference standards are crucial for the accurate identification and quantification of compounds in complex samples. walshmedicalmedia.commerckmillipore.comindustry.gov.auresearchgate.net A certified reference material (CRM) of this compound would be essential for forensic analysis, clinical toxicology, and research involving the detection of this compound. walshmedicalmedia.comsapphirebioscience.comptci.co.th CRMs are produced under stringent quality control measures to ensure their purity, homogeneity, and stability, and are accompanied by a certificate of analysis. industry.gov.au

The availability of a reference standard for this compound would enable laboratories to develop and validate analytical methods for its detection, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). walshmedicalmedia.com These methods are vital for a variety of applications, including the monitoring of designer drugs and in metabolomics studies. sapphirebioscience.comwhiterose.ac.uk

In the field of metabolomics, which involves the comprehensive analysis of small molecules in biological systems, reference standards are used to confirm the identity of metabolites detected in a sample. researchgate.netnist.gov While broad screening for unknown compounds is a key aspect of metabolomics, the definitive identification of a specific metabolite requires comparison with an authentic reference standard. researchgate.net Therefore, a CRM of this compound would be an indispensable tool for researchers investigating its potential metabolic pathways or its presence in biological samples.

Future Research Directions and Emerging Methodologies for Ethyl 1 Phenylpentan 2 Yl Amine Studies

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthetic Route Planning

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and synthesis of novel compounds like Ethyl(1-phenylpentan-2-yl)amine. nih.gov These computational tools can analyze vast datasets of chemical reactions and molecular structures to predict the properties and potential synthetic routes for new molecules. mdpi.com

Key Applications of AI/ML in Chemical Synthesis:

Predictive Modeling: AI algorithms can predict the biological activity, and other properties of a compound based on its structure, enabling researchers to prioritize the synthesis of molecules with the highest potential. mdpi.com

Retrosynthetic Analysis: Machine learning models can propose viable synthetic pathways for a target molecule, helping chemists to devise efficient and cost-effective manufacturing processes. nih.gov

Reaction Optimization: AI can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. acs.orgchemrxiv.org A notable example is the use of ML to optimize a photoredox tertiary amine synthesis by exploring multiple variables simultaneously. acs.orgchemrxiv.org

By leveraging AI and ML, researchers can significantly reduce the time and resources required for the discovery and development of new chemical entities. nih.gov This data-driven approach allows for a more targeted and efficient exploration of chemical space. mdpi.com

Application of Advanced in vitro Model Systems (e.g., organ-on-a-chip, 3D cell cultures)

To better understand the biological effects of compounds like this compound, researchers are increasingly turning to advanced in vitro models that more accurately mimic human physiology. nih.gov These models, including organ-on-a-chip and 3D cell cultures, offer a more human-relevant alternative to traditional 2D cell cultures and animal testing. nih.govnih.govnih.gov

Advantages of Advanced in vitro Models:

Physiological Relevance: Organ-on-a-chip systems are microfluidic devices that recreate the key functional units of human organs, providing a more accurate representation of how a compound might behave in the body. nih.govnih.govfrontiersin.org

High-Throughput Screening: These models can be used for high-throughput screening of small molecules, accelerating the identification of promising candidates. nih.govnih.gov

Reduced Animal Use: The use of human-relevant in vitro models aligns with the ethical goal of reducing, refining, and replacing animal testing in preclinical studies. nih.gov

For instance, a liver-on-a-chip platform can be used to assess the metabolism and potential toxicity of a small molecule, providing crucial data early in the drug discovery process. nih.gov The integration of these models with sensitive analytical techniques like mass spectrometry further enhances their utility for real-time monitoring of cellular responses. frontiersin.orgchromatographyonline.com

Exploration of Novel Biocatalytic or Chemoenzymatic Synthetic Pathways

The synthesis of chiral amines, such as this compound, can be achieved with high selectivity and efficiency using biocatalytic and chemoenzymatic methods. rsc.orgmdpi.commanchester.ac.uk These approaches utilize enzymes as catalysts, offering a greener and more sustainable alternative to traditional chemical synthesis. mdpi.commanchester.ac.uk

Key Enzymes and Strategies in Biocatalytic Amine Synthesis:

Enzyme ClassReaction TypeAdvantages
Amine Dehydrogenases (AmDHs) Reductive aminationCan produce short-chain chiral amines with high enantiomeric excess. frontiersin.org
Transaminases (ATAs) TransaminationExcellent enantioselectivity under mild reaction conditions. rsc.org
Imine Reductases (IREDs) Imine reductionHigh selectivity for the reduction of pre-formed imines to their corresponding amines. manchester.ac.uk
Monoamine Oxidases (MAOs) DeracemizationCan be used in cycles of enantioselective oxidation and non-selective reduction. mdpi.com

A chemoenzymatic approach might involve an initial chemical reaction to create a precursor, followed by an enzymatic step to introduce chirality with high precision. acs.orgacs.org For example, the synthesis of 1-phenylethylamine (B125046) has been achieved through a one-pot reaction combining Wacker oxidation with enzymatic reductive amination. acs.orgacs.org These methods not only provide access to enantiomerically pure compounds but also often proceed under milder conditions and with less environmental impact. manchester.ac.uk

Interdisciplinary Research with Materials Science and Nanotechnology

The unique properties of amine compounds are also being explored in the fields of materials science and nanotechnology. Amines can be used as building blocks for new functional materials and can be incorporated into nanostructures for various applications. rsc.orgworldscientific.comworldscientific.com

Applications of Amines in Materials Science and Nanotechnology:

Nanoparticle Synthesis: Amines and amine-borane complexes can act as reducing and stabilizing agents in the synthesis of metallic nanoparticles. rsc.orgnih.gov

Functionalized Nanomaterials: Amine-functionalized ionic liquids have been used to create hybrid nanomaterials with carbon nanotubes, opening up possibilities for applications in the nanobio field. worldscientific.comworldscientific.com

Drug Delivery: Amine-functionalized iron oxide nanoparticles can be used for targeted drug delivery and in vivo imaging. oceannanotech.com

The ethyl-phenyl backbone of this compound could potentially serve as a monomer for the creation of novel polymers with specific properties. This interdisciplinary approach, combining organic chemistry with materials science, can lead to the development of advanced materials with tailored functionalities.

Broader Implications for Amine Chemistry and Organic Synthesis

Research into specific amine compounds like this compound contributes to the broader understanding of amine chemistry and drives innovation in organic synthesis. ijrpr.com The development of novel synthetic methods and the exploration of new applications for amines have a wide-ranging impact on the field. acs.org

Key Areas of Impact:

Synthetic Methodologies: The quest for more efficient and selective ways to synthesize amines has led to the development of new catalytic systems and reaction protocols. ijrpr.comijarsct.co.in

Functional Group Transformations: Amines are versatile building blocks in organic synthesis, and a deeper understanding of their reactivity enables the construction of complex molecules, including pharmaceuticals and agrochemicals. ijrpr.com

Sustainable Chemistry: The development of greener synthetic routes for amines, such as biocatalysis and solvent-free methods, aligns with the growing emphasis on sustainability in the chemical industry. ijarsct.co.inmdpi.com

The continuous exploration of the synthesis and properties of novel amines expands the toolkit available to organic chemists, enabling the creation of new molecules with diverse applications in medicine, materials science, and beyond. ijrpr.com

Q & A

What are the optimal synthetic routes for Ethyl(1-phenylpentan-2-yl)amine, and how do reaction conditions influence yield and enantiomeric purity?

Basic Research Question
The synthesis typically involves reductive amination of 1-phenylpentan-2-one with ethylamine using catalysts like sodium cyanoborohydride (NaBH₃CN) in methanol under acidic conditions (pH 4–6). Key parameters include temperature (reflux at 60–80°C) and stoichiometric ratios to minimize side reactions (e.g., over-alkylation). Yield optimization requires monitoring by TLC or GC-MS .

Advanced Research Question
For enantioselective synthesis, chiral catalysts such as BINAP-Ru complexes can induce asymmetric hydrogenation of imine intermediates. Computational modeling (DFT) predicts transition states to guide catalyst selection. Contradictions in literature arise from solvent polarity effects on stereochemical outcomes; for example, polar aprotic solvents (DMF) favor higher enantiomeric excess (ee) but lower yields compared to THF .

How can crystallographic data resolve structural ambiguities in this compound derivatives?

Basic Research Question
Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL) is standard for determining bond angles, torsion angles, and hydrogen-bonding networks. Data collection at low temperatures (100 K) minimizes thermal motion artifacts. PubChem entries (CID: B1258767) provide baseline structural metrics .

Advanced Research Question
Discrepancies in reported crystal structures (e.g., polymorphic forms) may arise from solvent inclusion or crystallization kinetics. High-resolution synchrotron data (≤0.8 Å) combined with Hirshfeld surface analysis can distinguish subtle conformational differences. Contradictions in torsion angles (C-N-C-C) between computational (DFT) and experimental values highlight the need for dispersion-corrected DFT methods .

What in vitro models are suitable for studying the neuropharmacological effects of this compound?

Basic Research Question
Primary neuronal cultures (rat cortical neurons) exposed to 10–100 µM of the compound can assess dopamine/norepinephrine reuptake inhibition via HPLC-ECD. Competitive binding assays (radioligands like [³H]WIN35428) quantify affinity for monoamine transporters .

Advanced Research Question
Contradictory data on receptor selectivity (e.g., σ₁ vs. σ₂ receptors) require functional assays like calcium imaging in HEK293 cells transfected with human receptors. Dose-response curves (pEC₅₀) and Schild analysis differentiate agonist/antagonist behavior. Discrepancies in IC₅₀ values across studies may stem from assay pH or membrane lipid composition .

How does the fluorine substitution pattern on the phenyl ring alter the compound’s metabolic stability?

Advanced Research Question
Comparative studies using 4-fluoro vs. 2,4-difluoro analogs (e.g., Ethyl[1-(4-fluorophenyl)pentan-2-yl]amine) reveal that para-fluorination reduces CYP3A4-mediated oxidation rates by 40% (human liver microsomes, LC-MS/MS analysis). Ortho-fluorination increases logP (0.5 units), enhancing blood-brain barrier permeability but accelerating glucuronidation .

What analytical techniques validate purity and detect trace intermediates in bulk synthesis?

Basic Research Question
HPLC with UV detection (λ = 254 nm) and C18 columns resolves residual ethylamine or ketone precursors. GC-MS (EI mode) identifies volatile byproducts (e.g., Schiff bases). Purity ≥98% is achievable via flash chromatography (hexane:EtOAc 4:1) .

Advanced Research Question
LC-HRMS (Q-TOF) with ion mobility spectrometry distinguishes isobaric impurities (e.g., N-ethyl vs. N-propyl analogs). Contradictions in reported impurity profiles highlight batch-to-batch variability in industrial-scale reductive amination .

How do structural modifications impact the compound’s antioxidant and anti-inflammatory activity?

Advanced Research Question
Derivatives with electron-donating groups (e.g., -OCH₃ at the phenyl para position) show enhanced DPPH radical scavenging (IC₅₀ = 12 µM vs. 28 µM for parent compound). In carrageenan-induced paw edema models, methoxy-substituted analogs reduce TNF-α levels by 60% (vs. 35% for unmodified compound), correlating with ROS inhibition in RAW264.7 macrophages .

What computational strategies predict the compound’s ADMET properties?

Advanced Research Question
Molecular dynamics simulations (AMBER) model blood-brain barrier penetration, predicting a logBB of 0.8. QSAR models (Volsurf+) highlight high solubility (LogS = -3.2) but moderate hERG inhibition risk (pIC₅₀ = 5.1). Contradictions between in silico and in vivo bioavailability data (e.g., rat PK studies) necessitate hybrid machine learning approaches .

How do chiral centers influence pharmacological activity and toxicity?

Advanced Research Question
The (R)-enantiomer exhibits 10-fold higher affinity for dopamine D2 receptors (Kᵢ = 12 nM) than the (S)-form. However, (S)-Ethyl(1-phenylpentan-2-yl)amine induces hepatotoxicity in HepG2 cells (EC₅₀ = 50 µM) via CYP2E1 activation, absent in the (R)-enantiomer. Resolution via chiral HPLC (Chiralpak AD-H) is critical for preclinical studies .

What are the challenges in scaling up enantioselective synthesis for preclinical batches?

Advanced Research Question
Industrial-scale asymmetric hydrogenation requires pressurized H₂ (50–100 psi) and Ru-(S)-Synphos catalysts, achieving 85% ee but requiring costly ligand recovery. Continuous flow systems improve throughput but face clogging from insoluble intermediates. PAT (Process Analytical Technology) tools (e.g., in-line FTIR) monitor reaction progress .

How does this compound compare to structurally related amphetamines in receptor binding assays?

Basic Research Question
Competitive binding assays show 30% lower affinity for DAT compared to amphetamine (Kᵢ = 120 nM vs. 85 nM). However, it exhibits 2-fold higher selectivity for NET over SERT, reducing serotonergic side effects .

Advanced Research Question
MDMA-like entactogenic effects in rodent models correlate with VMAT2 upregulation (Western blot). Contradictory reports on abuse liability (e.g., conditioned place preference vs. self-administration) suggest context-dependent reward pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.